

Ethionamide Sulfoxide-D3: A Technical Overview of Analysis and Purity

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Compound of Interest

Compound Name: *Ethionamide sulfoxide-D3*

Cat. No.: *B15599479*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical chemistry and purity assessment of **Ethionamide Sulfoxide-D3**, a critical internal standard in pharmacokinetic and metabolic studies of the second-line anti-tuberculosis drug, Ethionamide. This document outlines key analytical data, details experimental protocols for quantification, and visualizes the metabolic pathway and analytical workflow.

Certificate of Analysis Data

While a specific Certificate of Analysis for every batch of **Ethionamide Sulfoxide-D3** is provided by the manufacturer upon purchase, the following tables summarize typical purity and identity data based on commercially available standards and scientific literature.

Table 1: Typical Product Information

Parameter	Specification
Product Name	Ethionamide Sulfoxide-D3
Synonyms	2-ethyl-4-pyridinecarbothioamide-S-oxide-D3
Chemical Formula	C ₈ H ₇ D ₃ N ₂ OS
Molecular Weight	185.29
CAS Number	Not widely available
Appearance	A solid
Storage	-20°C

Table 2: Purity and Composition Data from Reference Standards

Analyte	Purity Specification	Deuterated Forms	Source
Ethionamide-d3	≥99%	d ₁ -d ₃	Cayman Chemical[1]
Ethionamide	99.4%	N/A	Macleods Pharmaceuticals Limited[2]
Ethionamide sulfoxide	93.3%	N/A	Macleods Pharmaceuticals Limited[2]

Experimental Protocols

The accurate quantification of Ethionamide and its metabolite, Ethionamide Sulfoxide, is crucial for pharmacokinetic studies. A widely accepted and highly sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Simultaneous Quantification of Ethionamide and Ethionamide Sulfoxide in Human Plasma

This protocol is based on a validated method for the simultaneous determination of both analytes in a biological matrix.[2]

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

- Human plasma samples (300 µL) are spiked with an internal standard (e.g., Prothionamide).
- The samples are then subjected to solid-phase extraction to isolate the analytes of interest from the plasma matrix.

2.1.2. Chromatographic Conditions

- Instrument: A validated LC-MS/MS system.
- Column: Peerless Basic C18.
- Mobile Phase: 0.1% Acetic Acid : Acetonitrile (20:80, v/v).[2]
- Flow Rate: 0.50 mL/min.[2]
- Total Run Time: 3.5 minutes.[2]

2.1.3. Mass Spectrometry Conditions

- Ionization: Electrospray Ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ethionamide, Ethionamide Sulfoxide, and the internal standard.

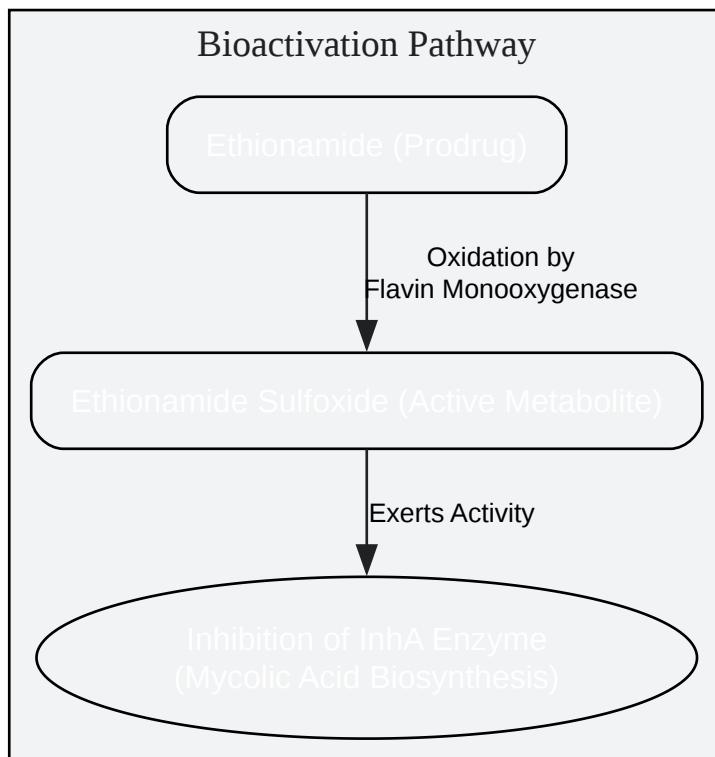
2.1.4. Retention Times

- Ethionamide Sulfoxide: 2.18 min[2]
- Ethionamide: 2.50 min[2]
- Internal Standard (Prothionamide): 2.68 min[2]

Visualized Pathways and Workflows

Metabolic Activation of Ethionamide

Ethionamide is a prodrug that requires bioactivation to exert its antimycobacterial effect. This activation is a critical step in its mechanism of action.

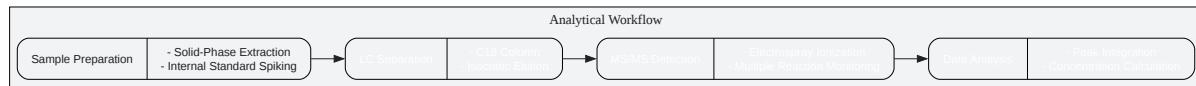


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Caption: Metabolic activation of Ethionamide to its active sulfoxide form.

Analytical Workflow for Purity Determination

The following diagram illustrates the typical workflow for the analysis of **Ethionamide Sulfoxide-D3**, from sample preparation to data analysis.



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Caption: Workflow for LC-MS/MS analysis of Ethionamide and its metabolites.

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References

- 1. caymanchem.com [caymanchem.com]
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